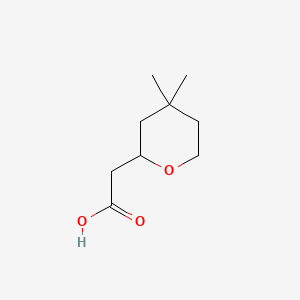

2-(4,4-Dimethyloxan-2-yl)aceticacid

Description

2-(4,4-Dimethyloxan-2-yl)acetic acid is a carboxylic acid derivative featuring a tetrahydropyran (oxane) ring substituted with two methyl groups at the 4-position and an acetic acid moiety at the 2-position. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the dimethyl groups and hydrogen-bonding capacity via the carboxylic acid group.

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2-(4,4-dimethyloxan-2-yl)acetic acid |

InChI |

InChI=1S/C9H16O3/c1-9(2)3-4-12-7(6-9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |

InChI Key |

WCWRHTUYUVPENS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCOC(C1)CC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethyloxan-2-yl)acetic acid typically involves the reaction of 4,4-dimethyltetrahydropyran with acetic acid derivatives under controlled conditions. One common method includes the use of a strong acid catalyst to facilitate the formation of the acetic acid moiety. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of 2-(4,4-Dimethyloxan-2-yl)acetic acid is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethyloxan-2-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the acetic acid moiety to alcohols.

Substitution: The tetrahydropyran ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted tetrahydropyran derivatives.

Scientific Research Applications

2-(4,4-Dimethyloxan-2-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethyloxan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the tetrahydropyran ring provides structural stability. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

2-(4-(4-Methoxyphenyl)-2,2-Dimethyltetrahydro-2H-pyran-4-yl)acetic Acid

This analog (C₁₇H₂₂O₄, MW: 290.36 g/mol) replaces the 4,4-dimethyl groups with a 4-methoxyphenyl substituent and retains 2,2-dimethyl groups on the oxane ring . Key differences include:

- Polarity : The methoxy group may improve water solubility compared to the purely aliphatic 4,4-dimethyl substituents in the target compound.

- Synthetic utility : The aromatic ring allows for electrophilic substitution reactions, broadening its use in drug design.

Table 1: Substituent-Driven Properties

| Compound | Substituents | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| 2-(4,4-Dimethyloxan-2-yl)acetic acid | 4,4-dimethyl | 172.22 | High lipophilicity |

| 2-(4-(4-Methoxyphenyl)-2,2-dimethyloxan-4-yl)acetic acid | 4-methoxyphenyl, 2,2-dimethyl | 290.36 | Enhanced aromatic reactivity |

Analogs with Heterocyclic Backbones

2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid

This compound (C₂₂H₁₈O₆, MW: 390.38 g/mol) replaces the oxane ring with a fused furochromene system . Structural distinctions include:

- Extended conjugation : The chromene-furan system enables UV absorption and fluorescence, useful in material sciences.

- Acid strength : The electron-withdrawing carbonyl group in the chromene ring may lower the pKa of the acetic acid group compared to the target compound.

- Biological activity : Furochromenyl derivatives are often explored for anticancer or antimicrobial properties due to their planar aromatic systems.

Table 2: Heterocyclic System Impact

| Compound | Core Structure | Molecular Weight (g/mol) | Potential Application |

|---|---|---|---|

| 2-(4,4-Dimethyloxan-2-yl)acetic acid | Oxane | 172.22 | Synthetic intermediate |

| Furochromenyl acetic acid derivative | Furan-chromene fusion | 390.38 | Photodynamic therapy candidates |

Simple Acetic Acid Derivatives

Acetic Acid (C₂H₄O₂, MW: 60.05 g/mol)

The parent compound lacks complex substituents, resulting in:

Difluoroacetic Acid (C₂H₂F₂O₂, MW: 96.03 g/mol)

Fluorination drastically alters properties:

Table 3: Functional Group Influence

| Compound | Functional Groups | pKa | Solubility (Water) |

|---|---|---|---|

| Acetic acid | -COOH | ~4.76 | Miscible |

| Difluoroacetic acid | -COOH, -F₂ | ~1.3 | High |

| 2-(4,4-Dimethyloxan-2-yl)acetic acid | -COOH, oxane, -CH₃ | ~5–6* | Moderate (lipophilic core) |

*Inferred based on substituent effects.

Biological Activity

2-(4,4-Dimethyloxan-2-yl)acetic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies derived from diverse research sources.

The biological activity of 2-(4,4-Dimethyloxan-2-yl)acetic acid primarily involves its interaction with cellular pathways that regulate inflammation and immune responses. Research indicates that compounds similar to this structure can modulate cytokine production, particularly tumor necrosis factor-alpha (TNF-α), which plays a critical role in inflammatory processes.

Cytotoxicity and Immunomodulation

Studies have shown that derivatives of acetic acid compounds can exhibit cytotoxic effects on various cancer cell lines. For instance, the compound is hypothesized to induce apoptosis in cancer cells while simultaneously enhancing immune responses through the activation of macrophages and monocytes .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| TNF-α Production | Stimulates TNF-α release from immune cells |

| Immune Modulation | Enhances activation of macrophages and monocytes |

| Anti-inflammatory Effects | Potentially reduces inflammation through modulation of cytokine profiles |

Study 1: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of 2-(4,4-Dimethyloxan-2-yl)acetic acid on several adenocarcinoma cell lines. Results indicated significant inhibition of cell proliferation, suggesting that this compound could be a candidate for further development as an anticancer agent. The mechanism involved the induction of apoptosis and disruption of cell cycle progression.

Study 2: Immunomodulatory Properties

In another investigation, the immunomodulatory effects were assessed by measuring cytokine levels in murine models. The findings revealed that treatment with 2-(4,4-Dimethyloxan-2-yl)acetic acid led to increased levels of TNF-α and interleukin-6 (IL-6), indicating an enhancement in the immune response. This suggests potential applications in conditions where immune modulation is beneficial.

Study 3: In Vivo Efficacy

An in vivo study was conducted to assess the anti-inflammatory properties of the compound. Mice treated with 2-(4,4-Dimethyloxan-2-yl)acetic acid showed reduced swelling and inflammation in models of induced arthritis compared to controls. This highlights its potential therapeutic application in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.